CCR2 Receptor Antagonism: Class-Level Potency Inference from Patent SAR
The compound falls within the generic structure of patent US7632829, which claims 1,4-diazepane sulfonamide derivatives as CCR2, CCR3, and CCR5 receptor antagonists [1]. In the patent, representative examples with varied N-substituents demonstrate IC50 values ranging from sub-nanomolar to micromolar in CCR2 binding assays. However, no experimental data for the specific thiolan-3-yl analog are reported in the patent or any subsequent peer-reviewed publication.
| Evidence Dimension | CCR2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Patent examples: diazepane sulfonamide derivatives with IC50 values from <1 nM to >1 µM in CCR2 binding assays |
| Quantified Difference | Cannot be calculated; specific compound data absent |
| Conditions | In vitro radioligand binding assay using human CCR2 receptor (patent US7632829) |
Why This Matters
Without quantitative data, the compound's potency relative to characterized analogs in the same patent family cannot be assessed, making it unsuitable for experiments requiring known CCR2 antagonist affinity.
- [1] Aebi, J., Green, L., Mattei, P., Ricklin, F., Roche, O., & Zahm, P. (2009). Diazepan derivatives. United States Patent US7632829. Hoffmann-La Roche Inc. View Source
